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Compound of Interest

(R)-3-Methoxy-2-methylpropan-1-
oL

Cat. No.: B3166497

Compound Name:

An In-depth Technical Guide to (R)-3-Methoxy-2-methylpropan-1-OL for Drug Development
Professionals

Abstract

(R)-3-Methoxy-2-methylpropan-1-ol is a valuable chiral building block in modern organic
synthesis, particularly relevant to the fields of pharmaceutical and fine chemical manufacturing.
Its stereodefined structure, featuring a primary alcohol, a methoxy group, and a chiral center,
makes it an important intermediate for constructing complex molecular architectures with
precise stereochemical control. This technical guide provides a comprehensive review of its
chemical properties, established synthetic routes, and its application as a precursor in
asymmetric synthesis for drug development.

Physicochemical and Spectroscopic Data

(R)-3-Methoxy-2-methylpropan-1-ol is a chiral alcohol whose properties are well-defined,
making it a reliable component in multi-step synthetic processes. While detailed experimental
spectroscopic data is dispersed across various sources, the key physical properties are
summarized below.

Table 1: Physicochemical Properties of (R)-3-Methoxy-2-methylpropan-1-ol
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Property Value Source(s)
Molecular Formula CsH1202 [1]
Molecular Weight 104.15 g/mol [1]

CAS Number 911855-78-2 N/A

(2R)-3-methoxy-2-
IUPAC Name [1]
methylpropan-1-ol

Canonical SMILES C--INVALID-LINK--COC N/A
VBZDXGATDYLXEZ-

InChl Key N/A
SCSAIBSYSA-N

XLogP3 (Predicted) 0.2 [1]

Topological Polar Surface Area  29.5 A2 [1]

Hydrogen Bond Donor Count 1 N/A

Hydrogen Bond Acceptor
yarog P 2 N/A
Count

| Rotatable Bond Count | 2 | N/A |

Table 2: Predicted Spectroscopic Data
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Type Description

Expected signals include a doublet for
the C2-methyl group, a multiplet for the
C2 proton, two distinct signals for the
diastereotopic C1 protons (CH20H), a
IH NMR .
singlet for the methoxy group protons,
and a signal for the C3 protons (CH20).
The hydroxyl proton will appear as a

broad singlet, exchangeable with D20.

Expected signals include distinct carbons for the
C2-methyl, C1 (hydroxymethyl), C2 (chiral

13C NMR
center), C3 (methoxymethyl), and the methoxy

group.

| IR Spectroscopy | A strong, broad absorption band is expected in the range of 3200-3600
cm~1 corresponding to the O-H stretching of the primary alcohol. C-H stretching bands are
expected around 2850-3000 cm~1, and a prominent C-O stretching band for the ether and
alcohol around 1050-1150 cm~1. |

Strategies for Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-3-Methoxy-2-methylpropan-1-ol is critical for its
use in pharmaceutical development.[2] Three primary strategies are employed to achieve high
enantiomeric purity: synthesis from the chiral pool, asymmetric reduction of a prochiral
precursor, and kinetic resolution.

Chiral Pool Synthesis

This is the most direct and widely cited method, utilizing a readily available, enantiopure
starting material. The most common precursor is (R)-methyl 3-hydroxy-2-methylpropanoate,
also known as the "Roche ester,” which is commercially available with high enantiomeric
excess (ee).[2] The synthesis involves a two-step sequence: methylation of the hydroxyl group
followed by reduction of the ester.
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(R)-methyl 3-hydroxy-
2-methylpropanoate
(Roche Ester)

Step 1: Methylation

(e.g., NaH, Mel)

(R)-methyl 3-methoxy-
2-methylpropanoate

Step 2: Reduction
(e.q., LIAIHa4)

(R)-3-Methoxy-
2-methylpropan-1-ol

Click to download full resolution via product page
Caption: Chiral pool synthesis of the target molecule.
Step 1: Methylation of (R)-methyl 3-hydroxy-2-methylpropanoate

» To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF)
at 0 °C under an inert atmosphere (N2 or Ar), a solution of (R)-methyl 3-hydroxy-2-
methylpropanoate (1.0 eq.) in anhydrous THF is added dropwise.

e The mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the sodium
alkoxide.

» Methyl iodide (Mel, 1.5 eq.) is added dropwise, and the reaction is allowed to warm to room
temperature and stirred for 12-18 hours.
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e The reaction is carefully quenched by the slow addition of saturated agueous ammonium
chloride (NH4Cl) solution.

e The aqueous layer is extracted with diethyl ether or ethyl acetate (3x). The combined organic
layers are washed with brine, dried over anhydrous sodium sulfate (Naz=S0a), filtered, and
concentrated under reduced pressure to yield crude (R)-methyl 3-methoxy-2-
methylpropanoate.

Step 2: Reduction of (R)-methyl 3-methoxy-2-methylpropanoate

o A solution of the crude ester from Step 1 (1.0 eq.) in anhydrous THF is added dropwise to a
stirred suspension of lithium aluminum hydride (LiAIH4, 1.5 eq.) in anhydrous THF at 0 °C
under an inert atmosphere.

e The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room
temperature for an additional 2-4 hours.

e The reaction is quenched by the sequential, slow addition of water (X mL), 15% aqueous
NaOH (X mL), and water (3X mL), where X is the mass of LiAlHa4 in grams (Fieser workup).

e The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl
acetate.

e The combined filtrate is dried over anhydrous NazSOa4, filtered, and concentrated under
reduced pressure. The residue is purified by flash column chromatography (e.g., silica gel,
hexane/ethyl acetate gradient) to afford pure (R)-3-Methoxy-2-methylpropan-1-ol.

Asymmetric Reduction of a Prochiral Precursor

An alternative strategy involves the enantioselective reduction of the prochiral aldehyde, 3-
methoxy-2-methylpropanal. This method utilizes a chiral reducing agent or a catalyst system to
selectively produce the (R)-enantiomer. Biocatalysis using ketoreductases (KREDS) or
chemical methods with chiral borohydrides are common approaches.[2][3]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b3166497?utm_src=pdf-body
https://www.mdpi.com/1420-3049/30/21/4216
https://www.benchchem.com/product/b3143185
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3166497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Methoxy-2-methylpropanal
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Caption: Asymmetric reduction of a prochiral aldehyde.

(Dynamic) Kinetic Resolution

Kinetic resolution starts with a racemic mixture of 3-methoxy-2-methylpropan-1-ol. A chiral
reagent or enzyme (e.g., a lipase) selectively reacts with one enantiomer (e.g., the S-
enantiomer), leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched.
The maximum theoretical yield for the resolved alcohol is 50%. In dynamic kinetic resolution
(DKR), a racemization catalyst is added to continuously convert the faster-reacting enantiomer
back into the racemate, theoretically allowing for a yield of up to 100% of the desired product.

[2]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b3166497?utm_src=pdf-body-img
https://www.mdpi.com/1420-3049/30/21/4216
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3166497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Racemic 3-methoxy-
2-methylpropan-1-ol

(Rand S)
A
|
|
|
|
|
|
|
k| slow i
|
|
(R)-Alcohol (S)-Ester |
(Unreacted, Enriched) (Product) |
|
|
Equilibration
N A — ;
| Racemization Catalyst |
! (For DKR) :

Click to download full resolution via product page

Caption: Kinetic resolution of the racemic alcohol.

Applications in Drug Development

As a chiral building block, (R)-3-Methoxy-2-methylpropan-1-ol serves as a versatile
intermediate for introducing a specific stereocenter into a larger active pharmaceutical
ingredient (API).[2] Its bifunctional nature (alcohol and ether) allows for various synthetic
transformations. The primary alcohol can be converted into an aldehyde, a carboxylic acid, an
ester, or a good leaving group for nucleophilic substitution, while the ether linkage is generally
stable under many reaction conditions.

The incorporation of this fragment can significantly influence the pharmacological and
pharmacokinetic properties of a drug molecule by ensuring the correct three-dimensional
orientation required for binding to a biological target.
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Chiral Building Block
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Caption: Incorporation of the chiral block into a drug scaffold.

Safety and Handling

(R)-3-Methoxy-2-methylpropan-1-ol and its racemic mixture are classified as flammable
liquids that can cause skin and eye irritation. Appropriate personal protective equipment (PPE),
including safety goggles, gloves, and a lab coat, should be worn during handling. All
manipulations should be performed in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard Code Description

H226 Flammable liquid and vapor
H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Conclusion
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(R)-3-Methoxy-2-methylpropan-1-ol is a foundational chiral intermediate whose value lies in
its stereochemical purity and synthetic versatility. The most reliable synthetic access is through
a chiral pool approach starting from the commercially available (R)-methyl 3-hydroxy-2-
methylpropanoate. While other methods like asymmetric reduction and kinetic resolution
provide viable alternatives, the chiral pool route remains highly efficient. For researchers and
professionals in drug development, this compound offers a dependable method for introducing
a key stereocenter, ultimately enabling the synthesis of complex and potent therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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